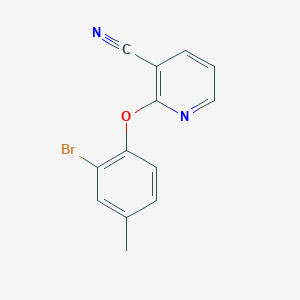

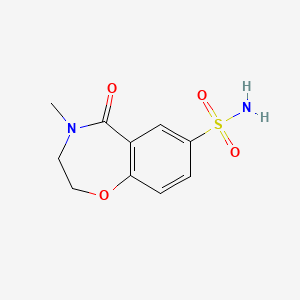

![molecular formula C20H17N3O2 B2847361 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775466-02-8](/img/structure/B2847361.png)

5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (5-BHMPP) is an organic compound that has been studied extensively for its potential applications in laboratory experiments, scientific research, and biochemical and physiological effects. 5-BHMPP is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a type of heterocyclic compound composed of six atoms of carbon and two atoms of nitrogen. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 227.26 g/mol.

科学的研究の応用

Synthesis and Cancer Research

A notable application of derivatives of 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been explored, leading to the discovery of apoptosis inducers for H322 lung cancer cells. These compounds selectively inhibit the growth of lung cancer cells containing a mutated p53 gene, demonstrating dose-dependent efficacy through the induction of apoptosis in cells (Lv et al., 2012).

Development of Novel Synthetic Methods

The chemical synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions represents another application. This method proceeds in a regiospecific fashion, highlighting the versatility of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold in synthesizing complex heterocyclic compounds efficiently (Quiroga et al., 2008).

Application to Polyester Fibres

Derivatives of this compound have been applied to polyester fibers as disperse dyes, showcasing their utility in the textile industry. The synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers demonstrate the compound's potential in developing new materials with desired coloration and fastness properties (Rangnekar, 2007).

Antiproliferative Agents

Another significant application is in the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents. These compounds have shown inhibition of proliferation of MCF-7 human breast cancer cells, with some displaying acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).

Antibacterial and Antifungal Activities

The synthesis of pyrazoline and pyrazole derivatives has been explored, leading to compounds with significant antibacterial and antifungal activities. This application underscores the potential of this compound derivatives in developing new antimicrobial agents (Hassan, 2013).

特性

IUPAC Name |

5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-14-17-18(16-9-5-2-6-10-16)21-23-12-11-22(20(25)19(17)23)13-15-7-3-1-4-8-15/h1-12,24H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIDLLRIDPFPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)

![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)

![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)

![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)

![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2847299.png)